Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

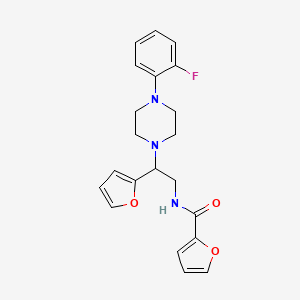

Description

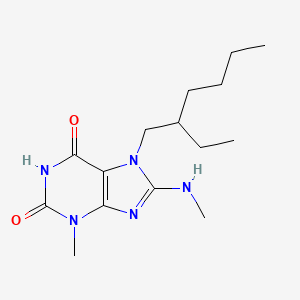

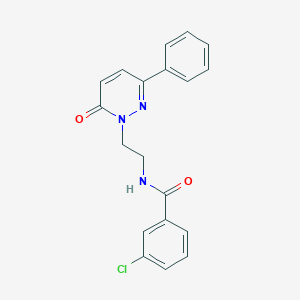

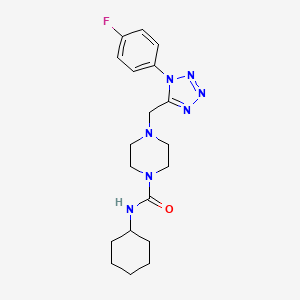

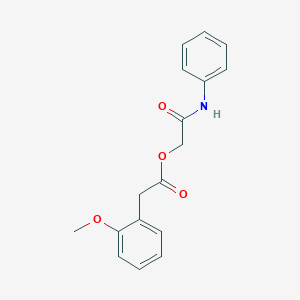

Molecular Structure Analysis

The molecular structure of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is defined by its molecular formula, C13H12FNO3. Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate are not explicitly mentioned in the search results. For detailed properties such as melting point, boiling point, and density, specialized chemical databases or literature might need to be consulted .Scientific Research Applications

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate exhibits antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. It may serve as a lead compound for developing novel antibiotics or antifungal agents .

- Studies have investigated the compound’s impact on cancer cells. Its structural features make it an intriguing candidate for anticancer drug development. Researchers explore its cytotoxic effects, mechanisms of action, and potential as a targeted therapy .

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has been evaluated for antiviral activity. It may inhibit viral replication or entry into host cells. Researchers study its effects against various viruses, including RNA and DNA viruses .

- The compound’s hydroxyquinoline moiety suggests potential neuroprotective effects. Researchers investigate its ability to modulate amyloid aggregation, oxidative stress, and neuroinflammation associated with Alzheimer’s disease .

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can form stable complexes with metal ions. Its chelating properties make it relevant in coordination chemistry. Researchers explore its interactions with transition metals and lanthanides .

- Scientists have developed synthetic routes to access various derivatives of this compound. These derivatives may exhibit enhanced bioactivity or altered pharmacokinetic properties. Researchers optimize synthetic methods for scalability and efficiency .

Antimicrobial Activity

Anticancer Potential

Antiviral Properties

Alzheimer’s Disease Research

Metal Chelation and Coordination Chemistry

Synthetic Strategies and Derivatives

properties

IUPAC Name |

ethyl 8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)8-6-15-11-9(14)5-4-7(2)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTJXMZDOOCUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride](/img/structure/B2985124.png)

![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)

![(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2985129.png)

![2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B2985131.png)